5-Methoxy-2-mercaptobenzimidazole

Descripción

Propiedades

IUPAC Name |

5-methoxy-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)10-8(12)9-6/h2-4H,1H3,(H2,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFBRZWVWJCLGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190558 | |

| Record name | 5-Methoxy-2-mercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37052-78-1 | |

| Record name | 2-Mercapto-5-methoxybenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37052-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-mercaptobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037052781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-2-mercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-5-methoxy-2H-benzimidazole-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-2-MERCAPTOBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/143562LXX0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 5-Methoxy-2-mercaptobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways, reaction mechanisms, and experimental protocols for 5-Methoxy-2-mercaptobenzimidazole. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors like omeprazole.[1]

Core Synthesis Pathways

The primary and most widely documented methods for the synthesis of this compound involve the reaction of 4-methoxy-o-phenylenediamine (also known as 3,4-diaminoanisole) with a one-carbon electrophile that also serves as a sulfur source. The two main variations of this approach utilize either carbon disulfide (CS₂) or an alkali metal alkyl xanthate.

Synthesis via Carbon Disulfide

This common and direct method involves the cyclization of 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of a base, typically an alkali metal hydroxide (B78521) like potassium hydroxide (KOH), in an alcoholic solvent.

Reaction Scheme:

4-methoxy-o-phenylenediamine + Carbon Disulfide --(KOH, Ethanol (B145695)/Water)--> this compound

The reaction proceeds by heating the mixture to reflux for several hours.[2] Subsequent acidification of the reaction mixture precipitates the desired product.

Synthesis via Alkyl Xanthate

An alternative pathway employs an alkali metal alkyl xanthate, such as potassium ethyl xanthate, which serves as a less volatile and more manageable source of the thiocarbonyl group compared to carbon disulfide. The reaction is typically carried out in an aqueous-alcoholic alkaline medium. This method is reported to provide high yields and a high-quality final product.[1]

Reaction Scheme:

4-methoxy-o-phenylenediamine dihydrochloride (B599025) + Potassium Ethyl Xanthate --(KOH, Ethanol/Water, Heat)--> this compound

Proposed Reaction Mechanism

The reaction mechanism for the formation of the benzimidazole-2-thione ring system from an o-phenylenediamine (B120857) and carbon disulfide is a two-step process involving an initial nucleophilic addition followed by an intramolecular cyclization and dehydration.

-

Formation of Dithiocarbamate (B8719985) Intermediate: One of the nucleophilic amino groups of 4-methoxy-o-phenylenediamine attacks the electrophilic carbon atom of carbon disulfide. In a basic medium, the resulting dithiocarbamic acid is deprotonated to form a more stable dithiocarbamate salt intermediate.

-

Intramolecular Cyclization & Elimination: The second amino group then acts as an intramolecular nucleophile, attacking the thiocarbonyl carbon. This is followed by the elimination of a molecule of hydrogen sulfide (B99878) (H₂S) to form the stable, aromatic this compound ring. The final product exists in a tautomeric equilibrium between the thiol and the more stable thione form.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis protocols.

| Method | Starting Materials | Solvent System | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |

| Carbon Disulfide | 4-methoxy-o-phenylenediamine, CS₂, KOH | Ethanol/Water | 4 hours (reflux) | Reflux | 63% | Not Specified | [2] |

| Alkyl Xanthate | 3,4-diaminoanisole (B141616) dihydrochloride, Potassium Ethyl Xanthate, KOH | Aqueous-Ethanol | 7 hours | 60-75°C then boiling | 90-94% | 250-252 | [1] |

| Carbon Disulfide | 3,4-diaminoanisole, CS₂, KOH | Aqueous-Ethanol | 7 hours | Boiling | 72% | 253-254.2 | [1] |

Detailed Experimental Protocols

Protocol 1: Synthesis using Carbon Disulfide[2]

-

Reagent Preparation: Dissolve potassium hydroxide (3.8 g, 0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL) in a round-bottom flask.

-

Addition of CS₂: To the stirred basic solution, add carbon disulfide (2.5 mL, 0.04 mol). Stir the mixture for 30 minutes at ambient temperature.

-

Addition of Diamine: Cool the reaction mixture to 0°C and slowly add 4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol).

-

Reaction: Stir the reaction mixture at reflux for 4 hours. After reflux, continue stirring at ambient temperature overnight.

-

Work-up: Evaporate the solvent in vacuo. Dilute the residue with dichloromethane (B109758) (CH₂Cl₂).

-

Precipitation: Add water to the dichloromethane solution to induce precipitation.

-

Isolation: Suspend the precipitate in fresh CH₂Cl₂ and acidify to a pH of 4.

-

Purification: Filter the resulting suspension to obtain the purple crystalline product, this compound. The reported yield is 3.4 g (63%).

Protocol 2: Synthesis using Potassium Ethyl Xanthate[1]

-

Reaction Setup: In a suitable reactor, combine 3,4-diaminoanisole dihydrochloride (0.473 mol), potassium ethyl xanthate (0.518 mol), and 85% potassium hydroxide (0.946 mol) in a mixture of 400 ml of water and 400 ml of 95% ethanol.

-

Heating: Heat the reaction mixture with stirring, first for 4 hours at 60-75°C, and then bring to a boil for an additional 3 hours.

-

Decolorization: To the hot reaction mass, add 300 ml of hot water and 25 g of activated carbon. Boil the mixture for 20 minutes and then filter while hot.

-

Precipitation: Cool the filtrate to 20-25°C. With stirring, add 100 ml of acetic acid diluted with water (1:1) and 300 g of ice.

-

Isolation: Cool the mixture to 5-10°C and hold at this temperature for 4 hours. Filter the precipitate.

-

Washing and Drying: Wash the collected solid with water until the filtrate is colorless and then dry. The reported yield is 50.20 g (90.77%) of a light gray crystalline product.

Visualizations

Synthesis Pathway Diagram

Caption: General synthesis pathway for this compound.

Proposed Reaction Mechanism Diagram

Caption: Proposed mechanism for the formation of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 5-Methoxy-2-mercaptobenzimidazole

This document provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors and cyclooxygenase-2 (COX-2) inhibitors.[1][2][3] This guide details its structural and physical characteristics, provides experimental protocols for its analysis, and illustrates its relevance in biological pathways.

Chemical Structure and Identity

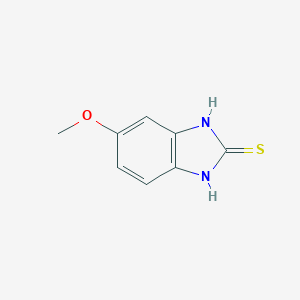

This compound consists of a benzimidazole (B57391) core substituted with a methoxy (B1213986) group at the 5-position and a thiol (mercapto) group at the 2-position.[3][4] It exists in tautomeric equilibrium between the thione and thiol forms.

Caption: Molecular structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

Table 1: General Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₈H₈N₂OS | [5][6] |

| Molecular Weight | 180.23 g/mol | [5][6] |

| Appearance | White to off-white, pale yellow, or beige crystalline powder | [4][7][8][9] |

| Melting Point | 255-262 °C (most common), other values reported include 135-145°C, 178-182°C, 270-273°C, and 280-290°C | [4][7][8][9][10][11][12] |

| Boiling Point | 309.4 °C at 760 mmHg | [7][13] |

| pKa (Predicted) | 10.13 ± 0.30 | [11][14] |

| LogP (Predicted) | 1.52 - 2.399 | [14] |

Table 2: Solubility Profile

| Solvent | Solubility | References |

| Water | Insoluble / Sparingly soluble | [4][7][8][12][15] |

| Methanol (B129727) | Soluble | [3][8] |

| Ethanol (B145695) | Soluble | [4][15] |

| Acetone | Soluble | [4][15] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |

| 10% Sodium Hydroxide (B78521) | Soluble | [3][6] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

Table 3: Key Spectroscopic Data

| Technique | Expected Characteristics | References |

| ¹H NMR | Signals corresponding to aromatic protons, a methoxy group singlet, and N-H/S-H protons. | [16] |

| ¹³C NMR | Resonances for aromatic carbons, the methoxy carbon, and the C=S carbon. | [16][17] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (180.23 m/z). | [5][16] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=N, C=C, C-O, and C=S functional groups. | [5][18] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the compound's properties and for its synthesis.

This protocol is based on the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide.[19]

-

Preparation of Potassium Ethoxide: Dissolve potassium hydroxide (3.8 g, 0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL).

-

Reaction with Carbon Disulfide: To the stirred solution, add carbon disulfide (2.5 mL, 0.04 mol). Continue stirring for 30 minutes at ambient temperature.

-

Addition of Diamine: Cool the mixture to 0 °C and slowly add 4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.

-

Work-up: Allow the mixture to cool and stir overnight at ambient temperature. Evaporate the solvent in vacuo.

-

Precipitation: Dilute the residue with dichloromethane (B109758) (CH₂Cl₂). The addition of water will cause a precipitate to form.

-

Acidification: Suspend the precipitate in CH₂Cl₂ and acidify to pH 4 with a suitable acid (e.g., acetic acid).

-

Isolation: Filter the resulting suspension to collect the product. This process yields purple crystalline this compound.[19]

This protocol provides a general procedure for acquiring NMR spectra for structural elucidation.[16]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is generally required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

This protocol outlines the procedure for obtaining mass spectral data.[16]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Sample Introduction: Introduce the sample into the mass spectrometer using an appropriate ionization method, such as Electrospray Ionization (ESI).

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) for accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a mass range that includes the expected molecular ion peak (m/z 180.23).

Experimental and Logical Workflows

Visualizing experimental workflows and biological pathways helps in understanding the context and application of the compound.

Caption: Workflow for synthesis, purification, and characterization.

Biological Relevance and Signaling Pathways

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial precursor for compounds that target significant biological pathways. Its derivatives have been investigated for a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][20][21]

This compound is a key starting material for the synthesis of selective COX-2 inhibitors.[1][22] The COX pathway is central to inflammation. COX enzymes convert arachidonic acid into prostaglandins, which mediate pain and inflammation.[1] Selective COX-2 inhibitors are designed to reduce inflammation while minimizing the gastrointestinal side effects associated with inhibiting COX-1.[1]

Caption: Inhibition of the COX-2 pathway by derived compounds.

This compound is a well-established intermediate in the synthesis of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions.[3][23]

Recent studies have explored derivatives of this compound for their potential cytotoxic activities against breast cancer.[20] These derivatives have been designed to target and inhibit the estrogen receptor alpha (ERα), a key molecular target in the pathogenesis of certain types of breast cancer.[20]

Caption: Inhibition of ERα signaling by a benzimidazole derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. sheetalchemicals.com [sheetalchemicals.com]

- 4. 5-Methoxy 2 Mercaptobenzimidazole Manufacturer, 5-Methoxy 2 Mercaptobenzimidazole at Lowest Price, Bharuch, Gujarat [shreemahadevintermediate.com]

- 5. This compound | C8H8N2OS | CID 665603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 99+% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 7. Active Pharma Intermediate Manufacturer | Active Pharmaceutical Intermediate Exporter [chemoxchemopharma.com]

- 8. 5 Methoxy 2 Mercapto Benzimidazole Manufacturers and Suppliers from Mumbai [nandoliachemical.com]

- 9. This compound: Properties, Uses, Safety, Supplier Information & Expert Insights China [quinoline-thiophene.com]

- 10. This compound | 37052-78-1 | FM00167 [biosynth.com]

- 11. chembk.com [chembk.com]

- 12. This compound, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. 5 Methoxy 2 Mercapto Benzimidazole at Best Price, High Purity [nandoliaorganics.com]

- 14. 37052-78-1 CAS MSDS (2-MERCAPTO-5-METHOXYBENZIMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. Seta Chemicals [setachemicals.com]

- 16. benchchem.com [benchchem.com]

- 17. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE(37052-78-1) 13C NMR spectrum [chemicalbook.com]

- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 19. prepchem.com [prepchem.com]

- 20. chemrevlett.com [chemrevlett.com]

- 21. researchgate.net [researchgate.net]

- 22. scbt.com [scbt.com]

- 23. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]

5-Methoxy-2-mercaptobenzimidazole CAS number and molecular structure

An In-depth Technical Guide to 5-Methoxy-2-mercaptobenzimidazole

Core Compound Details

CAS Number: 37052-78-1[1][2][3][4][5]

Molecular Structure:

-

IUPAC Name: 5-methoxy-1,3-dihydrobenzimidazole-2-thione[4]

-

Synonyms: 5-Methoxy-2-benzimidazolethiol, 5-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione, Omeprazole Impurity A[2][3][4][6]

This guide provides a comprehensive overview of this compound, a heterocyclic building block and a key intermediate in the synthesis of pharmaceuticals like the proton-pump inhibitor Omeprazole.[6][7] The compound is also a subject of research for its own biological activities, including potential anticancer, antimicrobial, and anticonvulsant properties.[8][9][10]

Quantitative Data

Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 255-263 °C | [1][6] |

| Boiling Point | 309.4 °C (Predicted) | [1][6] |

| Flash Point | 140.9 °C | [1] |

| pKa | 10.13 ± 0.30 (Predicted) | [6] |

| LogP | 1.52 - 2.399 | [2][6] |

| Water Solubility | Insoluble | [6] |

| Appearance | Off-white to light yellowish-brown powder | [6][7][11] |

Spectroscopic Data

While specific peak values are proprietary or require database access, the characteristic spectroscopic data are summarized below.

| Technique | Description |

| ¹H NMR | The spectrum would show signals corresponding to the aromatic protons on the benzimidazole (B57391) ring and a distinct singlet for the methoxy (B1213986) (-OCH₃) group protons. |

| ¹³C NMR | The spectrum would display characteristic peaks for the carbon atoms in the benzimidazole core, the methoxy carbon, and the thione (C=S) carbon. |

| FTIR (ATR) | The infrared spectrum exhibits characteristic absorption bands for N-H stretching, C-H aromatic stretching, C=S stretching, and C-O stretching of the methoxy group.[4][12] |

| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 180.04). |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide.[13]

Materials:

-

4-methoxy-o-phenylenediamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (B78521) (KOH)

-

Water

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

A solution of potassium hydroxide (3.8 g, 0.067 M) in ethanol (20 mL) and water (7 mL) is prepared.

-

To this solution, add 2.5 mL of carbon disulfide (3.09 g, 0.04 M). The mixture is stirred for 30 minutes at ambient temperature.

-

The reaction mixture is cooled to 0°C, and 4-methoxy-o-phenylenediamine (5.23 g, 0.03 M) is added slowly.

-

The mixture is then heated to reflux and stirred for 4 hours.

-

After reflux, the reaction is allowed to stir at ambient temperature overnight.

-

The solvent is evaporated in vacuo, and the residue is diluted with dichloromethane.

-

Addition of water causes a precipitate to form. This precipitate is suspended in dichloromethane and acidified to a pH of 4.

-

The resulting purple crystalline solid is collected by filtration to yield this compound (yield: 3.4 g, 63%).[13]

Protocol 2: Structural Elucidation via Spectroscopy

A. Nuclear Magnetic Resonance (NMR) Spectroscopy [12]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

B. Fourier-Transform Infrared (FTIR) Spectroscopy [12]

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powdered sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (N-H, C-H, C=S, C-O) present in the molecule.

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for analyzing this compound by reverse-phase (RP) HPLC.[2]

Materials:

-

Column: Newcrom R1 or equivalent C18 column.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.

-

Instrumentation: A standard HPLC system with a UV detector.

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or the mobile phase).

-

Inject the sample onto the column.

-

Run the analysis under isocratic or gradient conditions, monitoring the elution at a suitable UV wavelength.

-

The method is scalable and can be adapted for preparative separation to isolate impurities.[2]

Visualizations

Molecular Structure and Analysis Workflow

The following diagrams illustrate the molecule's structure and a typical workflow for its structural confirmation.

Caption: Molecular structure of this compound.

Caption: Workflow for the structure elucidation of the target compound.[12]

Application-Related Workflow

This compound's deuterated analog is often used as an internal standard in metabolic studies.[14]

Caption: Workflow for quantifying metabolic stability using a deuterated internal standard.[14]

Synthetic Pathway Application

This compound is a versatile intermediate for synthesizing more complex molecules, such as derivatives with potential anti-cancer activity, through reactions like S-alkylation.[8][15]

Caption: A generalized workflow for the S-alkylation of this compound.[15]

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H8N2OS | CID 665603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE | 37052-78-1 [chemicalbook.com]

- 7. sheetalchemicals.com [sheetalchemicals.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Spectroscopic and Structural Elucidation of 5-Methoxy-2-mercaptobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Methoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of proton pump inhibitors such as omeprazole.[1][2] The document details the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and quality control of benzimidazole-based pharmaceutical compounds.

Spectroscopic Data Summary

The structural integrity of this compound (C₈H₈N₂OS, Molecular Weight: 180.23 g/mol ) is confirmed through a combination of spectroscopic techniques.[3] The data presented in the following tables are compiled from various sources and represent the characteristic spectral features of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.[4] The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the aromatic, methoxy, and thioamide moieties of the molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | N-H |

| ~7.1 | Multiplet | 2H | Aromatic C5-H, C6-H |

| ~7.4 | Multiplet | 1H | Aromatic C7-H |

| ~3.8 | Singlet | 3H | -OCH₃ |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration used. The N-H proton signal is often broad due to quadrupole broadening and chemical exchange.[5]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=S (Thioamide) |

| ~156 | Aromatic C-O |

| ~132 | Aromatic C-N |

| ~131 | Aromatic C-N |

| ~122 | Aromatic C-H |

| ~110 | Aromatic C-H |

| ~109 | Aromatic C-H |

| ~56 | -OCH₃ |

Note: The assignment of aromatic carbons can be further confirmed by advanced NMR techniques such as HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule through their characteristic vibrational frequencies.[4]

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100-3000 | N-H stretch |

| 3000-2850 | C-H (aromatic and aliphatic) stretch |

| ~1630 | C=C (aromatic) stretch |

| ~1500 | C=C (aromatic) stretch |

| ~1250 | C-O (ether) stretch |

| ~1200 | C-N stretch |

| ~1100 | C=S stretch |

Note: The IR spectrum of solid samples can be influenced by intermolecular interactions, such as hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and elemental composition.[4]

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 180 | Molecular Ion [M]⁺ |

| 165 | [M-CH₃]⁺ |

| 137 | [M-CH₃-CO]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used.[6]

Experimental Protocols

The following protocols outline the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.[5]

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[4]

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

¹H NMR Acquisition:

-

Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[4]

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A significantly larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[4]

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[4]

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (ATR-FTIR):

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used due to its simplicity.[7][8]

-

Place a small amount of the powdered this compound directly onto the ATR crystal.[8]

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[1]

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.[4]

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[4]

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Introduce the sample into the mass spectrometer using an appropriate ionization method. Electrospray Ionization (ESI) is a common choice for benzimidazole (B57391) derivatives.[9][10]

Instrumentation:

-

Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, for accurate mass measurements.[4]

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight.

-

To obtain structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation.[4]

Data Analysis:

-

Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions.

-

Confirm the elemental composition by comparing the observed accurate mass with the calculated theoretical mass.[4]

Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving this compound.

References

- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 2. finornic.com [finornic.com]

- 3. This compound | C8H8N2OS | CID 665603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 9. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Forms of 5-Methoxy-2-mercaptobenzimidazole in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 5-Methoxy-2-mercaptobenzimidazole in solution. The focus is on the interplay between the thione and thiol forms, the spectroscopic methods used for their characterization, and the experimental protocols for their quantitative analysis. While specific quantitative data for the 5-methoxy derivative is limited in publicly available literature, this guide leverages extensive research on the parent compound, 2-mercaptobenzimidazole (B194830), to provide a robust framework for understanding its behavior.

Introduction to Thione-Thiol Tautomerism

This compound, a key heterocyclic scaffold in medicinal chemistry, exists in a dynamic equilibrium between two tautomeric forms: the thione and the thiol.[1][2] This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the nitrogen and sulfur atoms of the benzimidazole (B57391) ring system.

Theoretical and experimental evidence, including solid-state NMR and X-ray crystallography, overwhelmingly indicates that the thione form is the more stable and predominant tautomer in both the solid state and in solution.[3][4][5][6] The equilibrium can, however, be influenced by various factors, most notably the solvent.[7]

Caption: Thione-thiol tautomeric equilibrium of this compound.

Spectroscopic Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are powerful techniques for studying tautomeric equilibria in solution. The interconversion between the thione and thiol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides clear indicators of the predominant tautomer. The thione form is characterized by a broad singlet corresponding to the two N-H protons, typically observed at a downfield chemical shift (around 12.20 ppm for the parent 2-mercaptobenzimidazole).[6] The thiol form, in contrast, would exhibit a distinct S-H proton signal at a different chemical shift.

¹³C NMR: The chemical shift of the C2 carbon is highly informative. The thione tautomer possesses a thiocarbonyl group (C=S), which resonates at a characteristic downfield position. The corresponding C2 carbon in the thiol form (C-S) would appear at a significantly upfield chemical shift. Analysis of the C4/C7 and C5/C6 chemical shifts can also provide insights into the electronic distribution within the benzene (B151609) ring for each tautomer.[5][11]

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for the Tautomers of this compound

| Atom | Thione Form (Expected) | Thiol Form (Expected) | Key Indicator |

| ¹H NMR | |||

| N-H | ~12-13 ppm (broad singlet) | Absent | Presence of a broad N-H signal indicates the thione form. |

| S-H | Absent | ~7-9 ppm (sharp singlet) | Presence of an S-H signal indicates the thiol form. |

| OCH₃ | ~3.8 ppm (singlet) | ~3.8 ppm (singlet) | Methoxy protons are less affected by the tautomerism. |

| Aromatic H | ~6.8-7.2 ppm (multiplets) | ~6.8-7.2 ppm (multiplets) | Subtle shifts may be observed in the aromatic region. |

| ¹³C NMR | |||

| C2 (C=S/C-S) | ~170-180 ppm | ~140-150 ppm | Significant upfield shift of C2 indicates the thiol form. |

| OCH₃ | ~55-56 ppm | ~55-56 ppm | Methoxy carbon is less affected. |

| Aromatic C | ~100-160 ppm | ~100-160 ppm | Shifts in C4, C5, C6, and C7 can be used for detailed analysis.[5][11] |

Note: The chemical shift values are estimates based on data for 2-mercaptobenzimidazole and related structures and can vary depending on the solvent and concentration.

Solvent Effects on Tautomeric Equilibrium

The polarity of the solvent plays a crucial role in shifting the tautomeric equilibrium. Polar solvents tend to stabilize the more polar thione tautomer through hydrogen bonding and dipole-dipole interactions.[7] In contrast, non-polar solvents may favor the less polar thiol form.

Table 2: Expected Influence of Solvents on the Thione-Thiol Equilibrium

| Solvent Type | Examples | Effect on Equilibrium | Predominant Form |

| Polar Protic | Methanol, Water | Shifts equilibrium towards the thione form. | Thione |

| Polar Aprotic | DMSO, Acetonitrile | Strongly favors the thione form. | Thione |

| Non-Polar | Chloroform, Dioxane | May increase the proportion of the thiol form. | Thione (still likely major, but thiol population increases).[7] |

Experimental Protocols

Protocol for Quantitative Analysis of Tautomeric Equilibrium by ¹H NMR

This protocol outlines the steps to determine the tautomeric equilibrium constant (KT) for this compound in a given deuterated solvent.

Caption: Workflow for the determination of the tautomeric equilibrium constant by ¹H NMR.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[12]

-

NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of the protons, which is crucial for accurate integration.

-

Data Processing: Process the acquired spectrum using appropriate software. Perform phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard.[13][14]

-

Signal Integration: Identify and integrate the signals corresponding to the N-H proton of the thione form and the S-H proton of the thiol form. If the S-H signal is not observable, other non-overlapping signals unique to each tautomer can be used.

-

Calculation of Equilibrium Constant (KT):

-

The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

-

KT = [Thiol] / [Thione] = (Integral of S-H signal) / (Integral of N-H signal / 2)

-

Note: The integral of the N-H signal is divided by two as there are two N-H protons in the thione form.

-

Protocol for UV-Vis Spectroscopic Analysis of Solvent Effects

This protocol describes how to observe the shift in the tautomeric equilibrium of this compound in different solvents using UV-Vis spectroscopy.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., methanol).

-

Sample Preparation: Prepare a series of dilute solutions (e.g., 1 x 10⁻⁵ M) in different solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, methanol, water).

-

UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm). Use the respective pure solvent as a blank.

-

Data Analysis: Compare the absorption maxima (λmax) and the molar absorptivity (ε) for the different solutions. A shift in λmax and a change in the shape of the spectrum will indicate a shift in the tautomeric equilibrium. The thione and thiol forms have different chromophoric systems and will exhibit distinct absorption profiles.[7][15]

Conclusion

The tautomerism of this compound is a fundamental property that influences its chemical reactivity, biological activity, and physicochemical properties. In solution, it predominantly exists as the thione tautomer. However, the equilibrium is dynamic and sensitive to the solvent environment. A thorough understanding and characterization of this tautomeric behavior, using techniques such as NMR and UV-Vis spectroscopy, are essential for researchers in the fields of medicinal chemistry and drug development. The protocols and data presented in this guide provide a solid foundation for the investigation of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. eurisotop.com [eurisotop.com]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. researchgate.net [researchgate.net]

Known biological activities of 5-Methoxy-2-mercaptobenzimidazole derivatives

An In-depth Technical Guide on the Biological Activities of 5-Methoxy-2-mercaptobenzimidazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] Among its various analogues, this compound serves as a crucial intermediate and a versatile starting point for the synthesis of novel derivatives with a wide spectrum of biological activities.[3][4] This technical guide provides a comprehensive overview of the known biological activities of these derivatives, focusing on their anticancer, antimicrobial, enzyme inhibitory, and anticonvulsant properties. The document details quantitative biological data, experimental methodologies, and visual representations of relevant pathways and workflows to support further research and drug development endeavors.

Anticancer and Cytotoxic Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, particularly against breast cancer cell lines.[1] The primary mechanism often involves the inhibition of key molecular targets in cancer pathogenesis, such as estrogen receptor alpha (ERα).[1][5]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various derivatives have been quantified using metrics like the half-maximal inhibitory concentration (IC₅₀).

| Compound ID | Cancer Cell Line | IC₅₀ Value | Reference Compound | Reference IC₅₀ | Citations |

| 14c | MDA-MB-231 (Breast) | 24.78 ± 1.02 µM | Raloxifene | 26.73 µM | [1][5] |

| 5-chloro-2-mercaptobenzimidazole | MCF-7 (Breast) | 16.54 µg/ml | - | - | [6] |

| Compound 12 (N-benzimidazole carboxamide) | MCF-7 (Breast) | 3.1 µM | Doxorubicin | 0.009 ± 0.004 µM | [7] |

| Compound 36 (N-benzimidazole carboxamide) | MCF-7 (Breast) | 4.8 µM | Doxorubicin | 0.009 ± 0.004 µM | [7] |

| Compound 35 (N-benzimidazole carboxamide) | MCF-7 (Breast) | 8.7 µM | Doxorubicin | 0.009 ± 0.004 µM | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The in-vitro cytotoxicity is commonly determined using the MTT [3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide] assay.[5]

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are harvested, adjusted to a density of 1.4 × 10⁴ cells/well, and seeded into 96-well plates containing 200 µl of fresh medium per well.[5]

-

Incubation: The plates are incubated for 24 hours to allow the cells to form a monolayer.[5]

-

Compound Treatment: Cells are then treated with the synthesized compounds at various concentrations (typically ranging from 6.25 to 100 µM) for a 24-hour period at 37 °C in a 5% CO₂ environment.[5]

-

MTT Addition: After treatment, the medium is removed, and MTT solution is added to each well, followed by further incubation to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ values are calculated from the resulting dose-response curves.[5]

Visualization: Estrogen Receptor Signaling and Inhibition

Molecular docking studies have shown that these derivatives can bind to estrogen receptor alpha (ERα), a key transcription factor in certain breast cancers. This binding blocks the activation of oncogenic growth pathways.[1][5]

Caption: Inhibition of the Estrogen Receptor α (ERα) signaling pathway.

Tyrosinase Inhibitory Activity

This compound (5-M-2-MB) itself has been identified as a potent tyrosinase inhibitor, suggesting its potential application in cosmetics and treatments for hyperpigmentation disorders.[8]

Quantitative Data: Enzyme Inhibition

| Compound ID | Inhibition Type | IC₅₀ Value | Inhibition Constant (Kᵢ) | Citations |

| 5-M-2-MB | Reversible, Competitive | 60 ± 2 nM | 80 ± 1 nM | [8] |

Experimental Protocol: Enzyme Kinetics and Fluorescence Quenching

The inhibitory mechanism was elucidated using a combination of biophysical techniques.[8]

-

Enzyme Kinetic Analysis: The inhibitory effect on tyrosinase activity is measured spectrophotometrically by monitoring the formation of dopachrome (B613829) from L-DOPA. Assays are performed with and without the inhibitor at various substrate concentrations to determine the mode of inhibition (competitive, non-competitive, etc.) and calculate the Kᵢ value using Lineweaver-Burk plots.[8]

-

Fluorescence Quenching: The binding interaction between the inhibitor and tyrosinase is studied by measuring the quenching of the enzyme's intrinsic tryptophan fluorescence. The quenching mechanism (static or dynamic) is determined by analyzing the fluorescence data at different temperatures using the Stern-Volmer equation.[8]

Visualization: Mechanism of Tyrosinase Inhibition

5-M-2-MB binds to the active site of tyrosinase, forming a stable complex through hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby preventing the substrate from binding and being converted to melanin.[8]

Caption: Competitive inhibition of the tyrosinase enzyme by 5-M-2-MB.

Antimicrobial Activity

A significant body of research has focused on the synthesis of this compound derivatives as novel antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[9][10][11]

Quantitative Data: Antimicrobial Potency

Activity is often reported as the minimum inhibitory concentration (MIC) or through zone of inhibition assays.

| Compound ID(s) | Target Organism | Activity Metric | Concentration | Citations |

| 1-4, 10, 13 | Enterobacter cloacae | Potent Antibacterial Activity | 100 µg/ml | [9][11] |

| 12, 13 | Aspergillus niger | Highest Antifungal Activity | Not specified | [9][11] |

| 5b, 5d, 5i, 6b, 6e, 6f, 6i | Various Bacteria | MIC Range | 2 - 16 mg/mL | [3] |

Experimental Protocol: Well Diffusion Method

A common method for preliminary screening of antimicrobial activity is the agar (B569324) well diffusion assay.[11]

-

Media Preparation: A suitable sterile agar medium is poured into petri dishes and allowed to solidify.

-

Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism (e.g., E. cloacae, A. niger).

-

Well Creation: Wells of a standard diameter are cut into the agar.

-

Compound Application: A specific volume of the test compound solution (e.g., at 100 µg/ml) is added to each well. Standard antibiotics (e.g., Cefotaxime) and a solvent control are also included.[9]

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the microorganism to grow.

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured to assess the compound's activity.

Visualization: Antimicrobial Screening Workflow

The process of discovering and evaluating new antimicrobial derivatives follows a structured workflow.

Caption: Workflow for the screening of antimicrobial derivatives.

Other Notable Biological Activities

Derivatives of this compound have been investigated for several other therapeutic applications.

Anticonvulsant Activity

Thiazolidinone-fused derivatives have shown anticonvulsant effects in animal models.[12] The activity was assessed by their ability to delay the onset and reduce the number of clonic seizures induced by yohimbine (B192690) hydrochloride, with performance compared to the standard drug diazepam.[12]

Anti-inflammatory (COX-2 Inhibition)

The core structure is a known intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors.[4][13] The COX-2 pathway is central to inflammation, where arachidonic acid is converted into prostaglandins, which mediate pain and fever.[13] Selective COX-2 inhibitors can reduce inflammation with fewer gastrointestinal side effects.[13]

Proton Pump Inhibition

This compound is a key intermediate for proton pump inhibitors (PPIs) like Omeprazole.[14][15] These drugs work by irreversibly blocking the H+/K+ ATPase enzyme in the stomach's parietal cells, thereby reducing gastric acid secretion.[14] This makes them effective for treating acid-reflux and peptic ulcers.[15]

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its derivatives have demonstrated a broad range of significant biological activities, including potent anticancer, antimicrobial, and specific enzyme-inhibiting properties. The quantitative data and detailed protocols presented in this guide highlight the most promising avenues for future research. Further structural modifications and in-depth mechanistic studies are warranted to optimize the potency, selectivity, and drug-like properties of these compounds, paving the way for the development of novel clinical candidates.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE | 37052-78-1 [chemicalbook.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jddtonline.info [jddtonline.info]

- 11. researchgate.net [researchgate.net]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. sheetalchemicals.com [sheetalchemicals.com]

Industrial applications of 5-Methoxy-2-mercaptobenzimidazole

An In-Depth Technical Guide to the Industrial Applications of 5-Methoxy-2-mercaptobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a heterocyclic organic compound, is a versatile molecule with significant industrial importance. Characterized by a benzimidazole (B57391) core substituted with a methoxy (B1213986) group at the 5-position and a thiol group at the 2-position, its unique structure imparts a range of valuable chemical properties. This compound serves as a critical building block in pharmaceutical synthesis, a potent agent in materials protection, and an effective additive in polymer and lubricant formulations. Its primary roles stem from its function as a nucleophile, a metal-coordinating agent, and an antioxidant. This technical guide provides a comprehensive overview of its primary industrial applications, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Chemical and Physical Properties

This compound is typically a stable, off-white to light-yellow crystalline powder.[1] Its physical and chemical characteristics are crucial for its application in various industrial processes.

| Property | Value | References |

| CAS Number | 37052-78-1 | [1] |

| Molecular Formula | C₈H₈N₂OS | [1] |

| Molecular Weight | 180.23 g/mol | [1] |

| Appearance | Off-white to light yellowish-brown powder | [1] |

| Melting Point | 261-263 °C | [2] |

| Boiling Point | 309.4 ± 44.0 °C (Predicted) | [2] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Insoluble in water; Soluble in DMSO, Methanol, Ethanol (B145695), and aqueous alkali solutions. | [1][2] |

Core Industrial Applications

Pharmaceutical Intermediate

The most prominent industrial application of this compound is as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production.[4] It forms the core benzimidazole structure of blockbuster drugs like Omeprazole, Lansoprazole, and Rabeprazole.[4] It is also utilized in the preparation of selective COX-2 inhibitors, which are a class of anti-inflammatory drugs.[3][5]

The synthesis of Omeprazole involves a two-step process starting from this compound: a nucleophilic substitution to form a thioether intermediate, followed by a controlled oxidation to the active sulfoxide (B87167) form.[6]

Caption: Synthetic pathway for Omeprazole from this compound.

Corrosion Inhibition

Benzimidazole and its derivatives are highly effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in aggressive acidic media.[7][8] this compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][7] Its efficacy is attributed to its ability to adsorb onto the metal surface, forming a stable, protective film that acts as a barrier to the corrosive environment.[7] The adsorption occurs through the lone pair electrons on the nitrogen and sulfur atoms and the π-electrons of the benzene (B151609) ring.[2]

While specific data for this compound is limited in readily available literature, studies on structurally similar compounds demonstrate the high potential of this chemical family. For instance, its derivative, omeprazole, has shown an inhibition efficiency of up to 95% for carbon steel in 1M HCl.[1]

Caption: Mechanism of corrosion inhibition by forming a protective surface film.

Rubber and Polymer Industry

In the rubber industry, this compound functions as a vulcanization accelerator and an antioxidant. As an accelerator, it participates in the sulfur vulcanization process, reducing the time and temperature required to cross-link the polymer chains, thereby improving production efficiency and the final mechanical properties of the rubber.[4][9] As an antioxidant, it helps to protect the rubber from degradation caused by heat, oxygen, and ozone, thus extending the service life of rubber products.[10] Its antioxidant properties also make it a candidate for use as a stabilizer in other polymer systems.

The mechanism of accelerated vulcanization is complex but involves the formation of an active sulfurating agent from the reaction between the accelerator, an activator (like zinc oxide), and sulfur.[11] This agent then efficiently transfers sulfur to the rubber chains to form cross-links.[11]

Caption: Logical workflow of accelerated sulfur vulcanization.

Lubricant Additives

This compound and related compounds are used as multifunctional additives in lubricant formulations.[6] They function as antioxidants, preventing the oxidative degradation of the base oil at high temperatures, which can lead to sludge and varnish formation. They also act as metal deactivators, passivating metal surfaces (especially those containing copper) to prevent them from catalyzing the oxidation of the lubricant.[6] This dual action helps to maintain the lubricant's integrity and extend its operational life.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a common laboratory procedure for the synthesis of this compound.[12]

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (B78521) (3.8 g, 0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL).

-

Thiolation Reagent Formation: To the stirred solution, add carbon disulfide (2.5 mL, 0.04 mol). Stir the mixture for 30 minutes at ambient temperature. A trap for hydrogen sulfide (B99878) (H₂S) gas (e.g., a bleach solution) should be used.

-

Addition of Diamine: Cool the reaction mixture to 0°C in an ice bath. Slowly add 4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol) to the mixture.

-

Reaction: Remove the ice bath and heat the mixture to reflux. Maintain reflux with stirring for 4 hours.

-

Cooling and Work-up: Allow the reaction to cool and continue stirring at ambient temperature overnight.

-

Isolation: Evaporate the solvents under reduced pressure. Dilute the residue with dichloromethane (B109758) (CH₂Cl₂). Add water, which will cause a precipitate (the potassium salt of the product) to form.

-

Acidification: Suspend the precipitate in fresh CH₂Cl₂ and acidify the mixture to a pH of 4 using a suitable acid (e.g., dilute acetic acid or HCl).

-

Collection: Collect the resulting purple crystalline solid by filtration, wash with water, and dry to obtain this compound.[12]

Protocol for Omeprazole Synthesis (Application Example)

This protocol details the synthesis of the thioether intermediate, a key step in producing Omeprazole.[6]

Methodology:

-

Base Solution Preparation: In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) by heating to 70-90°C.

-

Thiolate Formation: Add this compound (17.8 g, 0.10 mol) to the hot base solution and reflux until it completely dissolves, forming the sodium thiolate salt.

-

Cooling: Cool the reaction mixture to below 10°C using an ice bath.

-

Pyridine (B92270) Derivative Solution: In a separate beaker, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

-

Condensation Reaction: Slowly add the aqueous pyridine solution to the cooled benzimidazole solution over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

Precipitation and Isolation: After the addition is complete, stir the mixture for an additional 2-3 hours. The thioether intermediate will precipitate as a white solid. Collect the product by suction filtration and wash with water.

-

Oxidation (Next Step): The isolated thioether intermediate is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with a controlled amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), at low temperature (-10°C to 0°C) to yield Omeprazole.[6]

General Protocol for Corrosion Inhibition Testing (Potentiodynamic Polarization)

This protocol outlines the general steps for evaluating the performance of an inhibitor using potentiodynamic polarization, a standard electrochemical technique.[10][13]

Methodology:

-

Electrode Preparation: Prepare a working electrode from the metal of interest (e.g., mild steel). This typically involves polishing the surface with successively finer grades of silicon carbide paper, rinsing with deionized water and ethanol, and drying.

-

Electrochemical Cell Setup: Assemble a standard three-electrode cell. The prepared metal sample is the working electrode, a platinum wire or graphite (B72142) rod serves as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode is used as the reference electrode.

-

Test Solution: Prepare the corrosive medium (e.g., 1M HCl). Create a series of test solutions by dissolving the inhibitor (this compound) at various concentrations (e.g., 10⁻⁵ M to 10⁻³ M) in the corrosive medium. A blank solution with no inhibitor is also required.

-

Stabilization: Immerse the three-electrode setup into the test solution and allow the open circuit potential (OCP) to stabilize, which typically takes 30-60 minutes.

-

Polarization Scan: Using a potentiostat, apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis: The resulting data is plotted as potential (E) versus log of current density (log i), known as a Tafel plot. From this plot, the corrosion potential (Ecorr) and corrosion current density (icorr) are extrapolated. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank is the corrosion current density without inhibitor and icorr_inh is the corrosion current density with the inhibitor.

Conclusion

This compound is a high-value chemical intermediate with diverse and critical industrial applications. Its role in the synthesis of life-saving pharmaceuticals, particularly proton pump inhibitors, is paramount. Furthermore, its effectiveness as a corrosion inhibitor and a performance-enhancing additive in the rubber and lubricant industries underscores its versatility. The continued study of its properties and reaction mechanisms will likely lead to the development of new derivatives and expanded applications in materials science and medicinal chemistry. This guide provides a foundational technical overview for professionals engaged in research and development involving this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the use of benzimidazoles as corrosion inhibitors [pubmed.ncbi.nlm.nih.gov]

- 9. lusida.com [lusida.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of 5-Methoxy-2-mercaptobenzimidazole as a Pharmaceutical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 5-Methoxy-2-mercaptobenzimidazole as a cornerstone intermediate in the synthesis of several blockbuster pharmaceutical drugs, primarily in the class of proton pump inhibitors (PPIs). This document provides a comprehensive overview of its chemical properties, synthesis, and application in the manufacturing of active pharmaceutical ingredients (APIs), supplemented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and further research.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a benzimidazole (B57391) core substituted with a methoxy (B1213986) group at the 5-position and a thiol group at the 2-position.[1][2] Its unique molecular architecture makes it a highly valuable building block in medicinal chemistry. The benzimidazole scaffold itself is associated with a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[3][4] However, the primary significance of this compound in the pharmaceutical industry lies in its role as a key precursor for the synthesis of proton pump inhibitors.[2][5]

Proton pump inhibitors are a class of drugs that profoundly reduce gastric acid production by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[6][7] This mechanism of action makes them highly effective in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[2] Prominent members of this class, including omeprazole (B731), lansoprazole (B1674482), and pantoprazole, are synthesized utilizing a benzimidazole intermediate, often this compound or a structurally related derivative.[8][9][10]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₈N₂OS | [11] |

| Molecular Weight | 180.23 g/mol | [11] |

| Appearance | White to off-white or pale yellow powder/crystals | [] |

| Melting Point | 255-262 °C | [] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [13] |

| Stability | Stable at room temperature in closed containers under normal storage conditions. | [] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | References |

| ¹H NMR | Data not consistently available in search results. | |

| ¹³C NMR | Data not consistently available in search results. | [14] |

| Mass Spectrometry | Molecular Ion Peak expected at m/z 180.0357 | [11] |

| Infrared (IR) | Characteristic peaks for N-H, C=S, and C-O-C stretching. | [9] |

Synthesis of this compound

The synthesis of this compound is a critical first step in the production of related APIs. A common and effective method involves the reaction of 4-methoxy-o-phenylenediamine with a source of a thiocarbonyl group, such as carbon disulfide or an alkyl xanthate.[15][16]

Experimental Protocol: Synthesis from 4-Methoxy-o-phenylenediamine and Carbon Disulfide

This protocol outlines a laboratory-scale synthesis of this compound.[15]

Materials:

-

4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol)

-

Potassium hydroxide (B78521) (3.8 g, 0.067 mol)

-

Carbon disulfide (CS₂) (2.5 mL, 0.04 mol)

-

Ethanol (20 mL)

-

Water (7 mL)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (for acidification)

Procedure:

-

In a reaction vessel, dissolve potassium hydroxide in a mixture of ethanol and water.

-

To this solution, add carbon disulfide and stir the mixture for 30 minutes at ambient temperature.

-

Cool the reaction mixture to 0°C and slowly add 4-methoxy-o-phenylenediamine.

-

Stir the reaction mixture at reflux for 4 hours, then allow it to stir at ambient temperature overnight.

-

Evaporate the solvents under reduced pressure.

-

Dilute the residue with dichloromethane and add water, which will cause a precipitate to form.

-

Suspend the precipitate in dichloromethane and acidify to a pH of 4.

-

Filter the suspension to collect the product.

Yield: 3.4 g (63%) of this compound.[15]

Application in the Synthesis of Proton Pump Inhibitors

The primary utility of this compound is as a nucleophile in the synthesis of the thioether intermediate of various proton pump inhibitors. This intermediate is subsequently oxidized to the active sulfoxide (B87167) form of the drug.

General Synthetic Pathway for Proton Pump Inhibitors

The synthesis of PPIs from this compound generally follows a two-step process:

-

Condensation: A nucleophilic substitution reaction between this compound and a substituted 2-(chloromethyl)pyridine (B1213738) derivative to form a thioether intermediate.[8]

-

Oxidation: The selective oxidation of the thioether to the corresponding sulfoxide, which is the final API.[8]

Caption: General synthetic scheme for proton pump inhibitors.

Detailed Synthesis of Omeprazole

Omeprazole is a widely used PPI for which this compound is a direct precursor.[17]

Table 3: Quantitative Data for the Synthesis of Omeprazole

| Step | Product | Starting Materials | Reagents | Solvent | Yield | Melting Point (°C) | References |

| 1. Condensation | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | This compound, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Sodium hydroxide | Ethanol/Water | ~96% | Not specified | [16] |

| 2. Oxidation | Omeprazole | Thioether intermediate from Step 1 | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | Not specified | 158-160 (dec.) | [16] |

This protocol details the condensation reaction to form the thioether intermediate of omeprazole.[17]

Materials:

-

This compound (17.8 g, 0.10 mol)

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol)

-

Sodium hydroxide (5 g, 0.13 mol)

-

Ethanol (50 mL)

-

Water (100 mL)

Procedure:

-

Dissolve sodium hydroxide in ethanol with heating to 70-90°C.

-

Add this compound and reflux until it dissolves.

-

Cool the mixture to below 10°C.

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

-

Slowly add the aqueous solution of the pyridine (B92270) derivative to the cooled benzimidazole solution.

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

-

After the incubation period, cool the mixture to 10°C and add 500 mL of water.

-

Stir the resulting mixture for 12 hours.

-

Collect the precipitated white solid by suction filtration and dry.

This protocol describes the oxidation of the sulfide (B99878) intermediate to omeprazole.[17]

Materials:

-

5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (from the previous step)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane

Procedure:

-

Dissolve the sulfide intermediate in dichloromethane.

-

Cool the solution to a low temperature (typically between -10°C and 0°C).

-

Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.

-

Wash the organic layer with brine and dry it over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield crude omeprazole.

-

Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether.

Synthesis of Other Proton Pump Inhibitors

This compound and its derivatives are also integral to the synthesis of other major PPIs.

-

Lansoprazole: The synthesis involves the condensation of 2-mercaptobenzimidazole (B194830) with a substituted 2-(chloromethyl)pyridine derivative, followed by oxidation.[9]

-

Pantoprazole: This PPI is synthesized from 5-(difluoromethoxy)-2-mercaptobenzimidazole, a derivative of the core molecule, which is condensed with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride and then oxidized.[10]

-

Rabeprazole (B1678785): The synthesis of rabeprazole involves the condensation of 2-mercaptobenzimidazole with a 2-(chloromethyl)pyridine intermediate.[18]

Mechanism of Action of Proton Pump Inhibitors: A Signaling Pathway

Proton pump inhibitors are prodrugs that require activation in the acidic environment of the gastric parietal cells.[18][19] Once activated, they form a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.[4][20]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. Binding of omeprazole to protein targets identified by monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102558148A - Synthesis process of lansoprazole important intermediate - Google Patents [patents.google.com]

- 6. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 7. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 11. This compound | C8H8N2OS | CID 665603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. arborpharmchem.com [arborpharmchem.com]

- 14. benchchem.com [benchchem.com]

- 15. prepchem.com [prepchem.com]

- 16. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. ClinPGx [clinpgx.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Methoxy-2-mercaptobenzimidazole as a Corrosion Inhibitor for Copper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 5-Methoxy-2-mercaptobenzimidazole (MMB) as a corrosion inhibitor for copper. It details the mechanism of inhibition, presents quantitative performance data, and outlines the experimental protocols for evaluation.

Introduction to Copper Corrosion and the Role of MMB